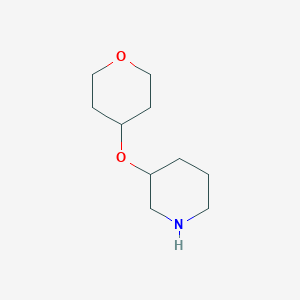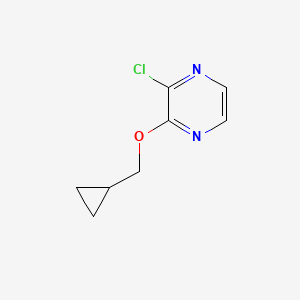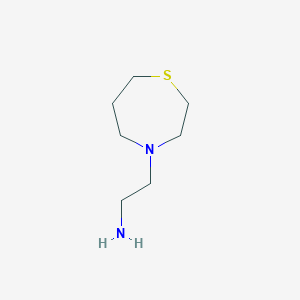![molecular formula C11H17BrN2S B1464543 {1-[(4-ブロモチオフェン-2-イル)メチル]ピペリジン-3-イル}メタナミン CAS No. 1282200-36-5](/img/structure/B1464543.png)
{1-[(4-ブロモチオフェン-2-イル)メチル]ピペリジン-3-イル}メタナミン
概要
説明
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is a useful research compound. Its molecular formula is C11H17BrN2S and its molecular weight is 289.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性分子の合成
ピペリジン誘導体は、対象の化合物など、生物活性分子の合成において不可欠です。それらは、さまざまな医薬品の製造における重要な中間体として機能します。 ピペリジン環の多様性により、抗菌、抗真菌、および抗ウイルス特性を持つ可能性のある化合物を生成できます .
中枢神経系(CNS)薬剤の開発
ピペリジンの構造モチーフは、CNSを標的とする薬剤に多く見られます。 この化合物は血液脳関門を通過する能力があるため、アルツハイマー病、パーキンソン病、統合失調症などの神経疾患の治療法の開発に役立ちます .
がん研究
ピペリジン誘導体は、その抗がん特性について調査されています。それらは細胞分裂と増殖を妨げるように設計することができ、化学療法薬の候補となります。 その有効性を最適化し、副作用を軽減するための研究が進行中です .
疼痛管理
ピペリジン構造を含む化合物は、疼痛管理で利用できるオピオイド受容体に影響を与えるとされています。 それらは、より効果的で副作用が少ない新しい鎮痛剤を作成するための鎮痛特性について研究されています .
農薬
ピペリジン誘導体の構造的柔軟性により、農薬の合成に使用できます。 それらは殺虫剤、除草剤、または殺菌剤として作用し、作物の保護と収量の向上に貢献します .
材料科学
材料科学では、ピペリジン誘導体は、独自の特性を持つ新しい有機化合物の合成に使用されます。 これらの材料は、電子機器、コーティング、およびさまざまな化学反応の触媒として応用できます .
作用機序
Target of Action
The primary targets of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine are currently unknown. This compound is a derivative of imine , a class of organic compounds known for their broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic effects . .
Mode of Action
As an imine derivative, it may interact with its targets through the imine functional group (–C=N–), also known as azomethine . The exact nature of these interactions and the resulting changes are currently unknown.
Safety and Hazards
The safety and hazards associated with “{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine” are not well-documented in the current literature. It’s important to handle all chemical compounds with care and appropriate safety measures, especially when their safety profiles are not well-known .
生化学分析
Biochemical Properties
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes that are involved in metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound’s interaction with proteins can lead to changes in protein conformation and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins. These changes can impact various cellular processes, including metabolism, by affecting the activity of metabolic enzymes and the availability of metabolic substrates.
Molecular Mechanism
At the molecular level, {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, this compound can affect enzyme activity by altering the enzyme’s conformation or by competing with natural substrates for binding sites.
Temporal Effects in Laboratory Settings
The effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, degradation products may form, which can have different effects on cellular function compared to the parent compound. Long-term studies have indicated that prolonged exposure to this compound can lead to cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function . As the dosage increases, more pronounced effects can be observed, including changes in cell signaling, gene expression, and metabolism. High doses of this compound can lead to toxic or adverse effects, such as cell death or tissue damage. These threshold effects are important for determining safe and effective dosages for research purposes.
Metabolic Pathways
{1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is involved in several metabolic pathways. It interacts with enzymes that are responsible for its metabolism and degradation . These interactions can affect the metabolic flux and the levels of various metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular function and for designing experiments to study its biochemical properties.
Transport and Distribution
The transport and distribution of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of {1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanamine is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, localization to the nucleus can allow this compound to influence gene expression, while localization to the mitochondria can affect cellular metabolism.
特性
IUPAC Name |
[1-[(4-bromothiophen-2-yl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2S/c12-10-4-11(15-8-10)7-14-3-1-2-9(5-13)6-14/h4,8-9H,1-3,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWUWORQEFEHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=CS2)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)
![1-{2-Azabicyclo[2.2.1]heptan-2-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1464461.png)







![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)

![4-[(4-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1464479.png)


